molecular formula C9H8BrFO2 B1380762 3-(2-Bromo-6-fluorophenyl)propanoic acid CAS No. 1261775-91-0

3-(2-Bromo-6-fluorophenyl)propanoic acid

Cat. No.: B1380762
CAS No.: 1261775-91-0
M. Wt: 247.06 g/mol
InChI Key: UTLGOOMCDSXMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-6-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a suitable phenylpropanoic acid precursor. One common method includes the following steps:

    Fluorination: The fluorine atom is introduced at the 6-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromo-6-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-fluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-4-fluorophenyl)propanoic acid
  • 3-(2-Bromo-5-fluorophenyl)propanoic acid
  • 3-(2-Chloro-6-fluorophenyl)propanoic acid

Uniqueness

3-(2-Bromo-6-fluorophenyl)propanoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

3-(2-bromo-6-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLGOOMCDSXMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-Bromo-6-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Bromo-6-fluorophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Bromo-6-fluorophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Bromo-6-fluorophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Bromo-6-fluorophenyl)propanoic acid
Reactant of Route 6
3-(2-Bromo-6-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.